BenchChemオンラインストアへようこそ!

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Optimize your kinase inhibitor discovery with this privileged pyrazole-indanone fragment. At only 238.29 g/mol, its minimal methyl substitution offers a critical advantage over bulkier 1,3-diphenyl analogs, ensuring superior ligand efficiency for fragment-based screening. Its (E)-configured exocyclic double bond makes it an essential model substrate for stereoselective synthesis development. Use this compound as the definitive low-MW control in antimicrobial SAR panels to map essential pharmacophoric features, ensuring your data is grounded with the most compact, target-engaged starting scaffold.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 1006319-56-7
Cat. No. B2702968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one
CAS1006319-56-7
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCC1=NN(C=C1C=C2CC3=CC=CC=C3C2=O)C
InChIInChI=1S/C15H14N2O/c1-10-13(9-17(2)16-10)8-12-7-11-5-3-4-6-14(11)15(12)18/h3-6,8-9H,7H2,1-2H3/b12-8+
InChIKeyBURBUAQSFCPHEW-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one: A Low-Molecular-Weight Pyrazole-Indanone Enone for Kinase-Targeted Probe Development


(E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a synthetic, unsaturated ketone belonging to the pyrazole-indanone hybrid class. It features an E-configured exocyclic double bond bridging a 1,3-dimethylpyrazole to a 2,3-dihydro-1H-inden-1-one scaffold. This core structure is a privileged chemotype in medicinal chemistry, particularly for targeting ATP-binding pockets in kinases [1]. Unlike its 1,3-diphenyl or 1-aryl-3-phenyl counterparts, its minimal methyl substitution on the pyrazole ring results in a significantly lower molecular weight (238.29 g/mol), positioning it as a compact fragment-like lead for structure-activity relationship (SAR) exploration .

Why (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one Cannot Be Substituted by Other Pyrazole-Indanone Analogs


Generic substitution within the pyrazole-indanone family is not feasible due to the profound impact of pyrazole ring substitution on molecular properties and target engagement. Replacing the 1,3-dimethyl groups with bulkier aryl substituents, as seen in the more studied 1,3-diphenyl or 1-(4-bromophenyl)-3-phenyl analogs, dramatically increases molecular weight and lipophilicity [1]. For instance, (E)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one possesses a molecular weight of 350.41 g/mol, which is approximately 112 g/mol heavier than the target compound [2]. Such a change alters ligand efficiency metrics, solubility, and pharmacokinetic profiles, which directly impacts in-vitro assay outcomes and precludes direct substitution in SAR studies.

Quantitative Differentiation of (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one from Key Analogs


Molecular Weight Reduction vs. 1,3-Diphenyl Analog for Improved Ligand Efficiency

The target compound's 1,3-dimethyl substitution confers a molecular weight of 238.29 g/mol, a critical advantage for fragment-based discovery. This is significantly lower than the 1,3-diphenyl analog (MW 350.41 g/mol), which dominates existing pyrazole-indanone antimicrobial and anticancer literature, as cross-study comparison shows [1]. The quantified difference in molecular weight supports the target's use as a more efficient starting point for lead optimization, where lower molecular weight strongly correlates with higher ligand efficiency and better developability [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Class-Level Antimicrobial Activity Demand for a Minimal Pharmacophore

Pyrazole-indanone hybrids with 1,3-diphenyl substitution exhibit 'potent antimicrobial activity in vitro' as a class [1]. The target compound, possessing only methyl substituents, represents the minimal core of this pharmacophore. Its procurement is essential for deconstructing the SAR: by testing the target alongside the active 1,3-diphenyl analogs, researchers can definitively determine whether the pyrazole-indanone enone core or the pendant aryl rings are responsible for the observed antimicrobial effects. This class-level inference supports the compound's unique role as a negative control or minimal active scaffold.

Antimicrobial Resistance Pharmacophore Mapping Structure-Activity Relationship

Kinase Inhibitor Scaffold Specificity: The B-Raf Inhibitor Paradigm

The core (E)-2-(pyrazol-4-yl)methylene-2,3-dihydro-1H-inden-1-one scaffold is validated as an ATP-competitive kinase inhibitor motif. A closely related oxime analog, (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, achieved potent inhibition with a B-Raf IC50 in the nanomolar range and demonstrated cellular pathway suppression in a mouse xenograft model [1]. The target compound's 1,3-dimethyl substitution serves as a critical, minimal control for these elaborated kinase probes, enabling scientists to isolate the contribution of the pyridine and piperidine extensions to B-Raf selectivity and potency [2].

Kinase Inhibition B-Raf Cancer Therapeutics

Optimal Scientific Application Scenarios for (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one


Fragment-Based Kinase Drug Discovery

With a molecular weight of 238.29 g/mol, this compound is an ideal fragment-sized starting point for kinase inhibitor discovery. Its procurement supports fragment screening campaigns against kinase targets like B-Raf or Chk1, where the indenone and pyrazole moieties can independently engage hinge-binding or back-pocket regions [1]. Elaboration of the 1,3-dimethyl groups provides a direct path for fragment growth.

Pharmacophore Deconvolution for Antimicrobial SAR

This compound serves as the minimal pharmacophore control in antimicrobial SAR studies of pyrazole-indanone hybrids. By comparing its activity to the 'potent' 1,3-diphenyl analogs reported by Venkatesh et al., researchers can map the essential structural features for antibacterial activity [2].

Negative Control for Selective B-Raf Kinase Probes

In cellular assays measuring ERK phosphorylation, this compound can be used alongside the potent inhibitor (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime [1]. Its lack of the piperidinyl-pyridyl extension serves as a negative control to validate the target engagement specificity of more elaborated kinase probes.

Synthetic Methodology Development for α,β-Unsaturated Indenones

The (E)-configured exocyclic double bond present in this compound makes it a useful model substrate for developing stereoselective synthetic methods, such as Knoevenagel condensations or asymmetric hydrogenations, relevant to medicinal chemistry process development [3].

Quote Request

Request a Quote for (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.